molecular formula C24H25NO4 B5981677 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide

4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B5981677
M. Wt: 391.5 g/mol
InChI Key: KHMZOFZCYMMZMS-UHFFFAOYSA-N
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Description

4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxyphenyl groups attached to a benzamide core

Properties

IUPAC Name

4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-27-21-7-5-8-22(16-21)29-17-18-10-12-20(13-11-18)24(26)25-15-14-19-6-3-4-9-23(19)28-2/h3-13,16H,14-15,17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMZOFZCYMMZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with benzyl chloride to form 3-methoxyphenylmethyl ether. This intermediate is then reacted with 4-aminobenzamide in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction conditions often require refluxing in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the coupling reactions, and automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-[(3-hydroxyphenoxy)methyl]-N-[2-(2-hydroxyphenyl)ethyl]benzamide.

    Reduction: Formation of 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzylamine.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, modulating their activity. The methoxyphenyl groups can enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-hydroxyphenoxy)methyl]-N-[2-(2-hydroxyphenyl)ethyl]benzamide
  • 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-chlorophenyl)ethyl]benzamide
  • 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methylphenyl)ethyl]benzamide

Uniqueness

4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.

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